Welcome to the BenchChem Online Store!
molecular formula C17H33NO B8789890 1-(Piperidin-1-yl)dodecan-1-one CAS No. 22342-28-5

1-(Piperidin-1-yl)dodecan-1-one

Cat. No. B8789890
M. Wt: 267.4 g/mol
InChI Key: FGQSEPCQVURWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04837026

Procedure details

In a manner similar to that described in Example 1, dodecanoyl chloride (21.88 g, 0.1M) was treated with piperidine (8.52 g, 01M). Work up and distillation gave 16.55 g (62%) of the product, b.p. 185/2 mm.
Quantity
21.88 g
Type
reactant
Reaction Step One
Quantity
8.52 g
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1>>[C:1]([N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
21.88 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)Cl
Step Two
Name
Quantity
8.52 g
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 16.55 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.